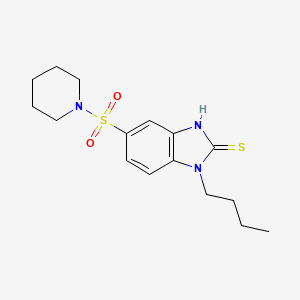

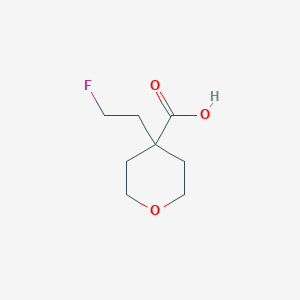

![molecular formula C13H16O2S B2569379 S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate CAS No. 2249724-54-5](/img/structure/B2569379.png)

S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate” is a chemical compound with the molecular formula C13H16O2S . It has an average mass of 236.330 Da and a mono-isotopic mass of 236.087097 Da .

Molecular Structure Analysis

The molecular structure of “S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate” is determined by its molecular formula, C13H16O2S . The InChI string representation of its structure is "InChI=1S/C13H16O2S/c1-9(14)16-12-8-7-10-5-3-4-6-11(10)13(12)15-2/h3-6,12-13H,7-8H2,1-2H3/t12-,13+/m1/s1".

Scientific Research Applications

Synthesis of Complex Hexacyclic Compounds

A study demonstrated the synthesis of complex hexacyclic products through a cascade sequence initiated by cyclopropanation, followed by a Cope rearrangement and an intramolecular Diels–Alder cycloaddition. This process utilized catalytic amounts of a dirhodium complex, illustrating the compound's role in facilitating intricate synthetic pathways to create structurally complex molecules with high enantioenrichment (Spangler et al., 2014).

Sigma Receptor Ligands

Another research area involves the design of sigma receptor ligands for therapeutic and diagnostic applications in oncology. Modifications to reduce the lipophilicity of such ligands, while maintaining or enhancing their receptor affinity, are central to these studies. These modifications often involve introducing more polar functional groups to improve the ligands' pharmacokinetic properties (Abate et al., 2011).

Methodologies for Tetralin Skeleton Construction

Research has also focused on developing methodologies for constructing tetralin skeletons, which are foundational structures in many bioactive molecules. One approach involves the rhodium-catalyzed site-selective ring opening of benzocyclobutenols, followed by conjugate addition, to synthesize tetralins. This method contrasts with traditional thermal reaction conditions and offers a distinct structural outcome (Ishida et al., 2015).

Discovery of Sphingosine-1-Phosphate Receptor Agonists

Additionally, the compound has been involved in the discovery of selective sphingosine-1-phosphate (S1P) receptor agonists, such as ceralifimod (ONO-4641), which shows promise for treating autoimmune diseases like relapsing-remitting multiple sclerosis. This discovery emphasizes the compound's role in the development of new therapeutic agents with targeted receptor activity and improved safety profiles (Kurata et al., 2017).

properties

IUPAC Name |

S-[(1S,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2S/c1-9(14)16-12-8-7-10-5-3-4-6-11(10)13(12)15-2/h3-6,12-13H,7-8H2,1-2H3/t12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLXYQAKVRYTKG-OLZOCXBDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CCC2=CC=CC=C2C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@@H]1CCC2=CC=CC=C2[C@@H]1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

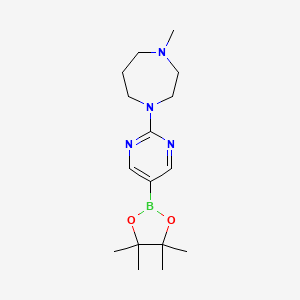

![3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B2569296.png)

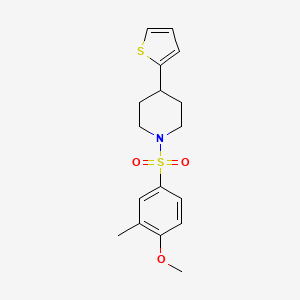

![5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2569298.png)

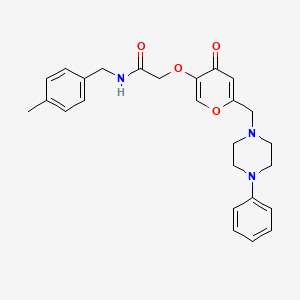

![7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2569302.png)

![(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2569303.png)

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2569306.png)

![3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2569311.png)

![5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2569313.png)

![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2569314.png)